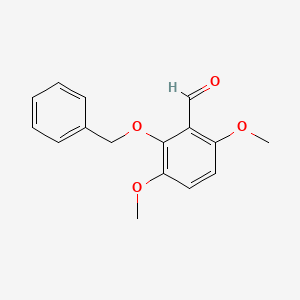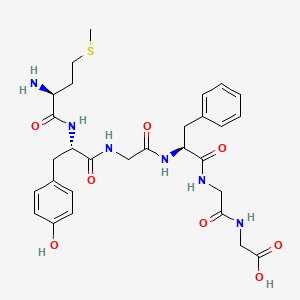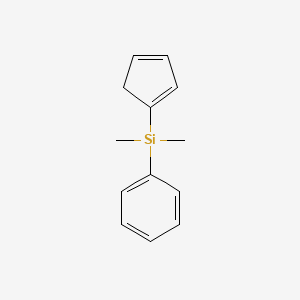
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is an organosilicon compound that features a cyclopentadienyl ring bonded to a silicon atom, which is further substituted with dimethyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with chlorodimethylphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Materials Science: The compound is utilized in the development of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The cyclopentadienyl ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-dien-1-ylmethyl 2-methylprop-2-enoate: This compound features a similar cyclopentadienyl ring but with different substituents, leading to variations in reactivity and applications.
Cyclopenta-1,3-dien-1-ol: This compound has a hydroxyl group instead of the silicon-based substituents, resulting in different chemical properties and uses.
Uniqueness
Cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane is unique due to the presence of both silicon and phenyl groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
257619-10-6 |
|---|---|
Molekularformel |
C13H16Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
cyclopenta-1,3-dien-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VIWXDKJLOKGMKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)
![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)

![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
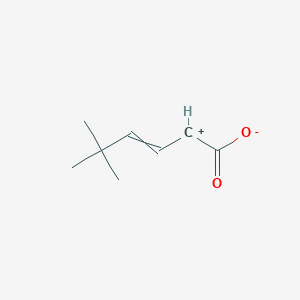
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
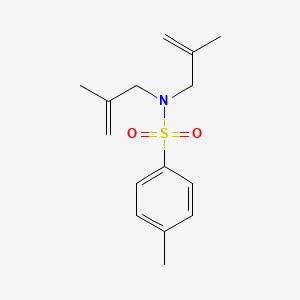
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
